3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is a chemical compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a benzoic acid moiety linked to a piperazine derivative, which is known for its ability to interact with various biological targets, particularly in the context of neurological disorders.
The compound can be synthesized through various methods, which utilize starting materials such as benzoic acid and piperazine derivatives. It is often studied in the context of drug development, particularly for its effects on neurotransmitter systems.
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid belongs to the class of organic compounds known as benzoic acids. It also contains a piperazine ring, classifying it within the broader category of piperazine derivatives. These compounds are often explored for their biological activities, including their roles as potential therapeutic agents.
The synthesis of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid typically involves several steps:
The reaction conditions may vary, but common practices include:
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions:
These reactions typically require specific conditions such as catalysts, solvents, and temperature control to optimize yields and selectivity.
The mechanism of action for 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid involves its interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. It may act as an antagonist or modulator at these sites, influencing neurotransmission and potentially providing therapeutic effects in conditions such as anxiety or depression.
Research indicates that compounds containing piperazine moieties often exhibit affinity for various receptor types, which contributes to their pharmacological profiles.
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is primarily explored for its potential applications in:
The retrosynthetic deconstruction of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid (IUPAC: 3-[(4-phenylpiperazin-1-yl)methyl]benzoic acid; CAS: 294876-97-4) reveals two primary synthons: 3-(chloromethyl)benzoic acid and 1-phenylpiperazine. Disconnection at the benzylic C–N bond follows classical nucleophilic substitution principles, where the electron-rich secondary amine of phenylpiperazine attacks the electrophilic carbon of 3-(chloromethyl)benzoyl chloride or its derivatives. Alternative routes involve reductive amination between 3-formylbenzoic acid and phenylpiperazine, though this risks undesired imine byproducts. Computational modeling indicates that steric hindrance at the meta-position of the benzoic acid moiety necessitates optimized reaction stoichiometry (1.2:1 piperazine/aryl chloride ratio) to suppress di-alkylation impurities [1] .
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Strategy | Key Synthons | Challenges | Yield Optimization |
---|---|---|---|
Nucleophilic substitution | 3-(Chloromethyl)benzoic acid + 1-Phenylpiperazine | Di-alkylation side products | Piperazine excess (1.5 eq), 70°C, DMF solvent |
Reductive amination | 3-Carboxybenzaldehyde + 1-Phenylpiperazine | Imine hydrolysis; Over-reduction | NaBH₃CN, pH 5 buffer, 25°C |
Carboxylic acid activation | 3-((4-Phenylpiperazin-1-yl)methyl)aniline + CO₂ | High-pressure requirements | 150 psi CO₂, [Ru] catalyst |
Boc-piperazine intermediates serve as critical building blocks to prevent N‑alkylation at undesired nitrogen centers during synthesis. As evidenced in patent CN103382191A, N-Boc-4-phenylpiperazine undergoes regioselective deprotection under acidic conditions (HCl/dioxane) to generate a mono-protected species. Subsequent coupling with 3-(bromomethyl)benzoate esters (e.g., methyl or ethyl esters) proceeds in acetonitrile at 60°C, achieving >85% conversion. Post-coupling, ester hydrolysis using NaOH/EtOH–H₂O (1:1) furnishes the free carboxylic acid. Nanofiltration (200–400 Da membranes) purifies the dihydrochloride salt, replacing traditional silica gel chromatography to enhance scalability and reduce waste [1] [5].
Notably, crystallography-driven design reveals that Boc-protection enforces a chair conformation in piperazine, minimizing steric clash during benzylation. Single-crystal X-ray analyses of intermediates confirm equatorial orientation of the Boc group, ensuring nucleophilic accessibility at N4. This conformational control is absent in unprotected piperazines, leading to lower yields (∼60%) due to oligomerization [5].
Table 2: Stability and Reactivity of Boc-Protected Intermediates
Intermediate | Solubility | Thermal Stability | Deprotection Condition | Coupling Yield |
---|---|---|---|---|
N-Boc-4-phenylpiperazine | Soluble in THF, MeCN | Stable to 150°C | 4M HCl/dioxane, 25°C, 2h | 92% |
3-((N-Boc-4-phenylpiperazin-1-yl)methyl)benzoate | Partially soluble in EtOAc | Decomposes >180°C | Not applicable | 88% (pre-hydrolysis) |
Deprotected amine·HCl salt | Soluble in H₂O, DMF | Hygroscopic | — | 84% (post-alkylation) |
The methylenic linker (–CH₂–) in 3-((4-phenylpiperazin-1-yl)methyl)benzoic acid provides conformational flexibility critical for biological activity. SAR studies from PMC4225009 demonstrate that replacing –CH₂– with rigid aryl connectors (e.g., –CH=CH– or phenylene) diminishes binding to serotonin receptors (5-HT₁A/5-HT₂A). Specifically, analog 3-((4-phenylpiperazin-1-yl)phenyl)benzoic acid exhibits >10-fold reduced affinity (IC₅₀ > 150 μM) compared to the methyl-linked parent compound (IC₅₀ = 10–40 μM). This stems from restricted rotation hindering optimal pharmacophore alignment [6].
Electrostatic potential mapping further reveals that the methylene group enhances electron density at the piperazine N4 atom (natural charge: −0.52e vs. −0.41e in aryl-linked analogs), promoting H-bonding with aspartate residues in target enzymes. Steric parameters also differ significantly: the –CH₂– linker has a Taft steric constant (Es) of −0.24, whereas phenylene analogs range from −1.54 to −2.10, explaining poor fit in hydrophobic receptor pockets [6].
Table 3: Impact of Linker Modifications on Biological Activity
Linker Type | Example Structure | 5-HT₁A IC₅₀ (μM) | Steric Parameter (Es) | Flexibility (No. of rotatable bonds) |
---|---|---|---|---|
–CH₂– | 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid | 10 ± 0.9 | −0.24 | 4 |
–CH=CH– | (E)-3-(2-(4-Phenylpiperazin-1-yl)vinyl)benzoic acid | 150 ± 12 | −1.54 | 3 |
–C₆H₄– | 3-(4-(4-Phenylpiperazin-1-yl)phenyl)benzoic acid | >300 | −2.10 | 2 |
–CH₂CH₂– | 3-(2-(4-Phenylpiperazin-1-yl)ethyl)benzoic acid | 42 ± 3.8 | −0.98 | 5 |
Amide bond formation to derivatize the C-3 carboxylic acid group employs distinct coupling agents, each with kinetic and purity implications. TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) achieves near-quantitative yields (98%) in peptide couplings involving sterically hindered amines (e.g., 2-aminoadamantane) at 0°C within 15 minutes. However, it generates HOBt-derived impurities requiring aqueous workup. Conversely, CDI (1,1'-carbonyldiimidazole) activates carboxylic acids via acyl imidazolides, enabling one-pot synthesis without epimerization. CDI-mediated reactions afford 91–93% isolated yields under solvent-free conditions at 80°C but require longer reaction times (2–4 hours) [4].
Recent innovations include boron-based catalysts (e.g., 5-methoxy-2-iodophenylboronic acid), facilitating direct amidation without pre-activation. This method achieves 95% conversion in <1 hour at ambient temperature but remains costly for large-scale applications. Flow chemistry approaches using triflylpyridinium reagents complete coupling in 5 minutes, ideal for labile substrates, though scalability is unproven beyond milligram quantities [4].
Table 4: Performance Metrics of Amidation Techniques
Coupling Agent | Reaction Time | Temperature | Yield (%) | Epimerization Risk | Byproduct Concerns |
---|---|---|---|---|---|
TBTU/HOBt | 15 min | 0°C | 98 | Low (≤1%) | HOBt residues; Requires purification |
CDI | 2–4 h | 80°C | 91–93 | None | Imidazole (easily removed) |
Boronic acid catalysts | 45–60 min | 25°C | 95 | Low | None; Molecular sieves needed |
Triflylpyridinium reagents | 5 min | 25°C | 99 (HPLC) | None | Corrosive byproducts |
Structural Analogs Table
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4